molecular formula C11H8O3 B1678795 7-Methyljuglone CAS No. 14787-38-3

7-Methyljuglone

Cat. No. B1678795
CAS RN: 14787-38-3
M. Wt: 188.18 g/mol
InChI Key: OZUSCVSONBBWOR-UHFFFAOYSA-N
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Description

7-Methyljuglone (7-MJ) is a hydroxy-1,4-naphthoquinone . It is a natural product found in Drosera burmannii, Diospyros maritima, and other organisms . This compound is a biologically active naphthoquinone, with a molecular weight of 188 g/mol .


Synthesis Analysis

The synthesis of 7-Methyljuglone involves a regioselective process via the construction of fused polycyclic systems . The key steps of the strategy involved Stobbe condensation of 2,5-dimethoxy benzaldehyde with diethyl succinate, intramolecular cyclization, reduction, acid-facilitated debenzylation, and further cerium (IV) ammonium nitrate-mediated oxidation .


Molecular Structure Analysis

The molecular formula of 7-Methyljuglone is C11H8O3 . The IUPAC name is 5-hydroxy-7-methylnaphthalene-1,4-dione .


Chemical Reactions Analysis

7-Methyljuglone has been characterized as a key intermediate in the preparation of natural naphthoquinones and anthraquinones .


Physical And Chemical Properties Analysis

The molecular weight of 7-Methyljuglone is 188.18 g/mol . The XLogP3 value is 2.3 .

Scientific Research Applications

Enhancing Antituberculous Drug Efficacy

7-Methyljuglone has been identified as a compound that can enhance the efficacy of antituberculous drugs. Research demonstrated that combinations of 7-methyljuglone with isoniazid or rifampicin led to a significant reduction in the minimum inhibitory concentration of each compound against Mycobacterium tuberculosis. This suggests a synergistic interaction, indicating 7-methyljuglone's potential as an anti-tuberculous agent that could augment existing tuberculosis treatments (Bapela et al., 2006).

Broad Pharmacological Activities

A comprehensive review of 7-Methyljuglone highlighted its wide range of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. This positions 7-Methyljuglone as a versatile compound for further research and development in various therapeutic areas (Mbaveng & Kuete, 2014).

Intracellular Activity Against Mycobacterium tuberculosis

7-Methyljuglone has shown significant intracellular and extracellular inhibition of Mycobacterium tuberculosis, outperforming standard antituberculosis drugs like streptomycin and ethambutol in laboratory settings. Its efficacy against both drug-sensitive and drug-resistant strains of M. tuberculosis highlights its potential as a lead compound for antituberculosis drug development (Lall et al., 2005).

Sedative-Hypnotic Activity

7-Methyljuglone isolated from Diospyros lotus has demonstrated sedative-hypnotic activity in animal studies, suggesting its potential for developing new pharmaceutical applications for anxiety and sleep disorders. Its mechanism of action appears to involve GABAA neurotransmission, which is key in regulating sleep and mood (Rauf et al., 2017).

Antimycobacterial and Antioxidant Derivatives

The antimycobacterial efficacy of 7-Methyljuglone derivatives against Mycobacterium tuberculosis has been explored, with some compounds identified as subversive substrates for mycothiol disulfide reductase. This research underscores the chemical versatility of 7-Methyljuglone and its derivatives for targeting multiple biological pathways, potentially leading to novel antimycobacterial therapies (Mahapatra et al., 2007).

Cytotoxicity Against Cancer Cell Lines

Synthesized derivatives of 7-Methyljuglone have been evaluated for their cytotoxic effects on various human cancer cell lines, demonstrating significant anticancer activity. This research highlights the potential of 7-Methyljuglone derivatives as candidates for cancer therapy, with some derivatives showing enhanced activity compared to the parent compound (Kishore et al., 2014).

Safety And Hazards

While handling 7-Methyljuglone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

7-Methyljuglone has demonstrated in vitro cytotoxicity against various cancerous and non-cancerous cell lines . Therefore, the potential of poly- (lactide-co-glycolide) nanoparticles as a delivery system, which has been shown to decrease in vitro cytotoxicity, is being explored . This compound could serve as the start point for future research and valorization accomplishments .

properties

IUPAC Name

5-hydroxy-7-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUSCVSONBBWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)C=CC2=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163824
Record name Ramentaceone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyljuglone

CAS RN

14787-38-3
Record name Ramentaceone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14787-38-3
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Record name 7-Methyljuglone
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Record name Ramentaceone
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Record name RAMENTACEONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,140
Citations
AT Mbaveng, V Kuete - African Health Sciences, 2014 - ajol.info
… Activity of 7-methyljuglone derivatives against Mycobacterium tuberculosis and as subversive substrates for mycothiol disulfide reductase. Bioorg Med Chem 2007, 15: 7638–7646. 22. …
Number of citations: 17 www.ajol.info
FL Carter, AM Garlo, JB Stanley - Journal of Agricultural and Food …, 1978 - ACS Publications
… diospyrin, the 8-6' dimer of 7-methyljuglone (Figure 2, IIA). The purified … 7methyljuglone in both infrared and UV-visible regions indicate that the compound is a dimer of 7-methyljuglone. …
Number of citations: 120 pubs.acs.org
YB Li, ZQ Lin, ZJ Zhang, MW Wang, H Zhang… - Planta …, 2011 - thieme-connect.com
… 2-Methoxy-6-acetyl-7-methyljuglone (MAM, also known as 2-methoxystypandrone) is a … -6-acetyl-7-methyljuglone (MAM) with PC12 cells by inducing oxidative injury using t-BHP. …
Number of citations: 42 www.thieme-connect.com
A Rauf, S Uysal, TB Hadda, G Uddin, MA Nawaz… - Biomedicine & …, 2017 - Elsevier
… vivo sedative-hypnotic activity of 7-methyljuglone, we have successively investigated in silico docking studies and study the interaction of 7-methyljuglone with the binding site of GABA …
Number of citations: 17 www.sciencedirect.com
T Kämäräinen, J Uusitalo, J Jalonen, K Laine… - Phytochemistry, 2003 - Elsevier
… The aim of this work was to examine concentrations of 7-methyljuglone of the round-leaved sundew in regions from different latitudes in Northern Finland. Another aim was to search …
Number of citations: 35 www.sciencedirect.com
A Mahapatra, SPN Mativandlela, B Binneman… - Bioorganic & medicinal …, 2007 - Elsevier
… The naphthoquinone 7-methyljuglone (5-hydroxy-7-methyl-1,4-naphthoquinone) has … Herein, a series of synthetic and plant-derived naphthoquinone derivates of the 7-methyljuglone …
Number of citations: 99 www.sciencedirect.com
SM Ziaratnia, KJ Kunert, N Lall - South African Journal of Botany, 2009 - Elsevier
… ,4-naphthoquinones including 7-methyljuglone which has been … In this study, we report on the production of 7-methyljuglone … The amount of 7-methyljuglone produced was highest at 60 …
Number of citations: 31 www.sciencedirect.com
AAK Khalil, AS Qazi, A Nasir, MJ Ahn… - Anti-Cancer Agents …, 2022 - ingentaconnect.com
Natural products have been the focus of biomedical and pharmaceutical research to develop new therapies in recent years. 2-methoxy-6-acetyl-7-methyljuglone (2-methoxystypandrone…
Number of citations: 2 www.ingentaconnect.com
NB Bapela, N Lall, PB Fourie, SG Franzblau… - Phytomedicine, 2006 - Elsevier
… activities of a naphthoquinone, 7-methyljuglone, isolated from the … Combinations of 7-methyljuglone with isoniazid or rifampicin … 7-methyljuglone and these anti-TB drugs. The ability of …
Number of citations: 72 www.sciencedirect.com
R Sharma, D Panigrahi, GP Mishra - Medicinal Chemistry Research, 2012 - Springer
… focused on quantification of structure–activity relationship of 7-methyljuglone derivatives. A set of twenty-five 7-methyljuglone derivatives with antitubercular activity were subjected to two…
Number of citations: 10 link.springer.com

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